molecular formula C15H14N4O2S2 B14985157 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14985157
M. Wt: 346.4 g/mol
InChI Key: CMWIVCJWTJGELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that incorporates multiple functional groups, including thiadiazole, oxazole, and carboxamide. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Coupling Reagents: EDCI, DCC.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H14N4O2S2/c1-3-22-15-18-17-14(23-15)16-13(20)11-8-12(21-19-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17,20)

InChI Key

CMWIVCJWTJGELR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.